

Methodology for Pediatric Clinical Studies of Dexlansoprazole: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dexlansoprazole*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies employed in pediatric clinical studies of **dexlansoprazole**, a proton pump inhibitor used for the treatment of gastroesophageal reflux disease (GERD). The protocols outlined below are synthesized from various clinical trials to guide the design and execution of future pediatric studies for this and similar compounds.

Study Design and Population

Pediatric clinical trials for **dexlansoprazole** are typically designed to assess pharmacokinetics (PK), safety, and efficacy in specific age groups. Studies have been conducted in children aged 1 to 11 years and adolescents aged 12 to 17 years.[1] The study designs often vary based on the primary objective, ranging from open-label, single-arm studies for initial safety and PK assessments to double-blind, placebo-controlled trials to establish efficacy.[2][3][4]

Key Considerations for Study Design:

- **Age-Specific Cohorts:** Due to developmental differences in drug metabolism and disease presentation, studies are stratified by age.
- **Weight-Based Dosing:** Dosing regimens are often determined by the patient's body weight to ensure appropriate drug exposure.[5]

- Ethical Considerations: All studies must adhere to strict ethical guidelines for pediatric research, including obtaining informed consent from parents or legal guardians and assent from the child when appropriate.

Pharmacokinetic (PK) Studies

The primary objective of pediatric PK studies is to evaluate the absorption, distribution, metabolism, and excretion of **dexlansoprazole** and to establish appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Blood Sampling and Analysis

Objective: To determine the pharmacokinetic profile of **dexlansoprazole** in pediatric patients.

Procedure:

- Dosing: Administer a single oral dose of **dexlansoprazole** (e.g., 15 mg, 30 mg, or 60 mg) to fasting participants.[5] The dose is often weight-dependent.[5]
- Blood Sample Collection: Collect whole blood samples (approximately 2-3 mL) in tubes containing an anticoagulant (e.g., K2EDTA) at prespecified time points. A typical sampling schedule includes a pre-dose sample (0 hours) and post-dose samples at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, 8, 12, 16, and 24 hours.[6]
- Plasma Preparation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -20°C or lower until analysis.
- Bioanalysis: Determine the plasma concentrations of **dexlansoprazole** using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8]
 - Extraction: A simple liquid-liquid extraction is commonly used to isolate **dexlansoprazole** and an internal standard (e.g., omeprazole) from the plasma matrix.[7]
 - Chromatography: Separation is typically achieved on a reverse-phase C18 column.[7]

- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization.[7]
- Pharmacokinetic Parameter Calculation: Calculate key PK parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Elimination half-life (t_{1/2})

Data Presentation: Pharmacokinetic Parameters

The following tables summarize typical pharmacokinetic parameters of **dexlansoprazole** in pediatric populations from representative studies.

Table 1: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of **Dexlansoprazole** in Patients 12 to 17 Years of Age

Dose	N	C _{max} (ng/mL)	AUC (ng·h/mL)	T _{max} (h)	t _{1/2} (h)
30 mg	18	886 (± 343)	3134 (± 1373)	4.0 (1.0 - 6.0)	1.9 (± 0.7)
60 mg	18	1898 (± 701)	6529 (± 2535)	5.0 (2.0 - 7.0)	2.2 (± 0.8)

Data adapted from FDA clinical pharmacology reviews.

Table 2: Summary of Mean (±SD) Plasma Pharmacokinetic Parameters of **Dexlansoprazole** in Patients 1 to 11 Years of Age (Weight-Based Dosing)

Dose Group	Weight Range (kg)	N	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)
15 mg	8.6 to <12.7	6	495 (± 194)	1853 (± 709)	3.0 (1.5 - 4.0)
15 mg	12.7 to <25.4	6	431 (± 204)	1588 (± 684)	3.5 (1.5 - 6.0)
30 mg	12.7 to <25.4	6	868 (± 341)	3045 (± 1231)	4.0 (2.0 - 6.0)
30 mg	≥25.4	4	759 (± 289)	2899 (± 1101)	4.0 (3.0 - 5.0)
60 mg	≥25.4	8	1149 (± 433)	4554 (± 1899)	4.0 (2.0 - 8.0)

Data adapted from a Phase I, open-label study in pediatric patients.[\[1\]](#)

Safety and Efficacy Studies

These studies are designed to evaluate the safety profile and therapeutic benefit of **dexlansoprazole** in pediatric patients with GERD.

Experimental Protocol: Assessment of Efficacy in Symptomatic Non-Erosive GERD

Objective: To evaluate the efficacy of **dexlansoprazole** in reducing heartburn symptoms in pediatric patients with non-erosive GERD.

Procedure:

- Patient Population: Enroll patients with a diagnosis of symptomatic non-erosive GERD, confirmed by endoscopy.
- Treatment: Administer **dexlansoprazole** (e.g., 30 mg) or placebo once daily for a predefined period (e.g., 4 weeks).[\[2\]](#)[\[4\]](#)
- Symptom Monitoring: Instruct patients and/or their caregivers to record the presence and severity of heartburn symptoms daily using an electronic diary.[\[2\]](#)

- Primary Endpoint: The primary efficacy endpoint is typically the percentage of 24-hour periods that are free of heartburn (both daytime and nighttime).[2][3][4]
- Secondary Endpoints: May include the percentage of nights without heartburn, the severity of heartburn, and the percentage of patients with complete symptom resolution.
- Data Analysis: Compare the efficacy endpoints between the **dexlansoprazole** and placebo groups using appropriate statistical methods.

Experimental Protocol: Assessment of Efficacy in Erosive Esophagitis (EE)

Objective: To evaluate the efficacy of **dexlansoprazole** in healing erosive esophagitis and maintaining healing.

Procedure:

- Patient Population: Enroll patients with endoscopically confirmed erosive esophagitis.
- Healing Phase: Administer **dexlansoprazole** (e.g., 60 mg) once daily for up to 8 weeks.[3]
 - Endpoint: The primary endpoint is the rate of healing of erosive esophagitis, confirmed by a follow-up endoscopy.[3]
- Maintenance Phase: For patients with healed EE, a subsequent maintenance phase may be initiated with a lower dose of **dexlansoprazole** (e.g., 30 mg) or placebo for an extended period (e.g., 16 weeks).[3]
 - Endpoint: The primary endpoint is the percentage of patients who remain in remission (i.e., maintain healed EE) at the end of the maintenance phase.[3]

Data Presentation: Efficacy Outcomes

Table 3: Efficacy of **Dexlansoprazole** in Adolescents (12-17 years) with Symptomatic Non-Erosive GERD

Endpoint	Dexlansoprazole 30 mg (N=104)
Median % of Heartburn-Free 24-Hour Periods	47.3%
Improvement in Epigastric Pain Severity	73-80% of patients
Improvement in Acid Regurgitation Severity	73-80% of patients

Data from a 4-week, open-label study.[4]

Table 4: Efficacy of **Dexlansoprazole** in Adolescents (12-17 years) with Erosive Esophagitis

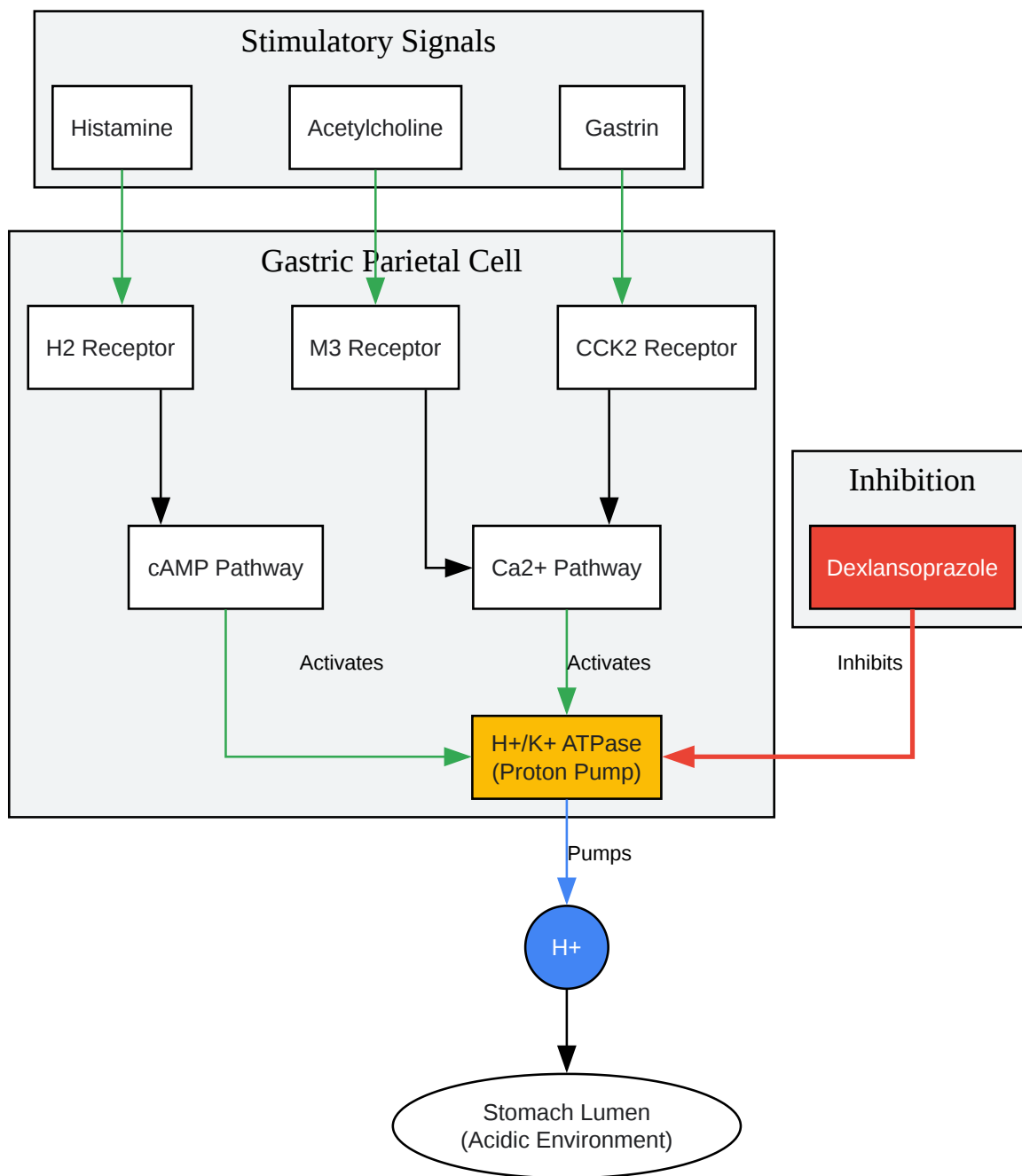
Phase	Treatment	Duration	Outcome	Healing/Maintenance Rate
Healing	Dexlansoprazole 60 mg	8 weeks	Healing of EE	87.9%
Maintenance	Dexlansoprazole 30 mg	16 weeks	Maintenance of Healed EE	81.8%
Maintenance	Placebo	16 weeks	Maintenance of Healed EE	58.3%

Data from an open-label healing phase followed by a double-blind, placebo-controlled maintenance phase.[3]

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by Dexlansoprazole

Dexlansoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by specifically inhibiting the (H⁺, K⁺)-ATPase in gastric parietal cells.[9] This enzyme is the final step in the pathway of acid production. The secretion of gastric acid is stimulated by histamine, acetylcholine, and gastrin.



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Gastric acid secretion pathway and **dexamprazole**'s mechanism of action.

Experimental Workflow for a Pediatric Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pediatric clinical trial focused on the pharmacokinetics of **dexlansoprazole**.

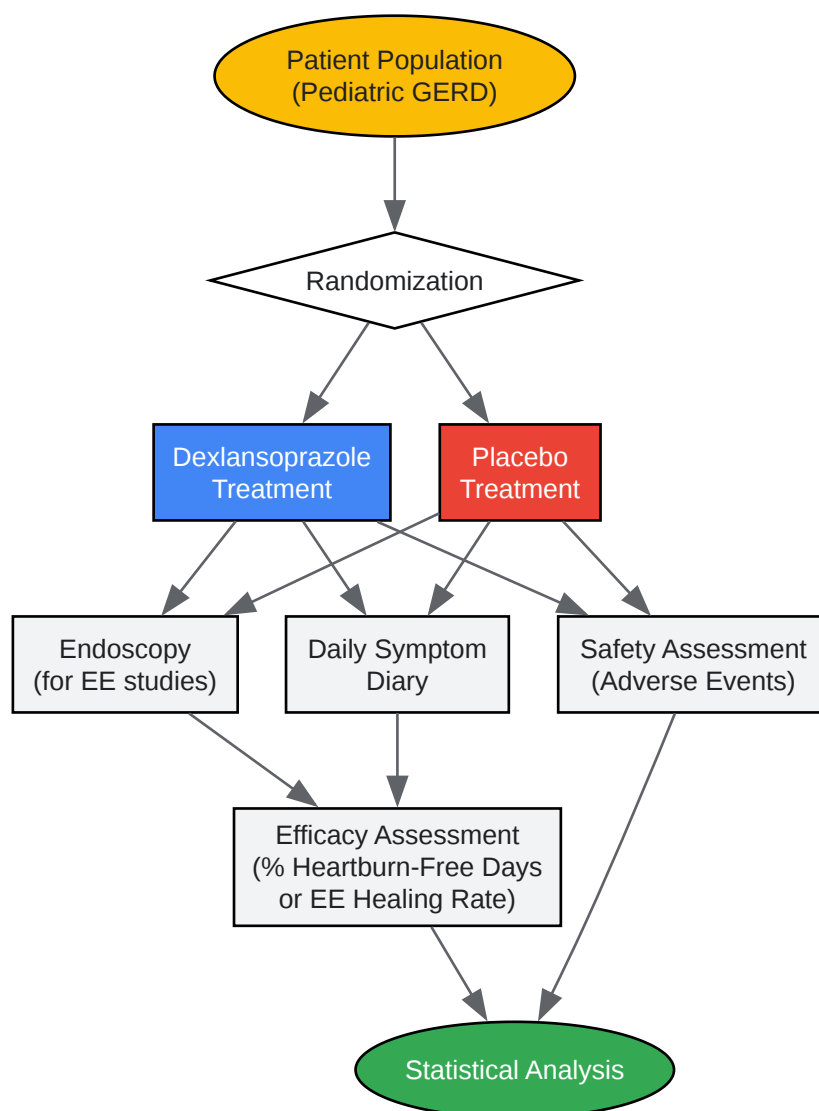


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Workflow of a pediatric **dexlansoprazole** pharmacokinetic study.

Logical Relationship of a Pediatric GERD Efficacy Trial

This diagram outlines the logical progression of a clinical trial designed to assess the efficacy of **dexlansoprazole** in treating pediatric GERD.



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Logical flow of a pediatric **dexlansoprazole** efficacy trial.

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